2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
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Overview
Description
2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Reaction with Acetylating Agents: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is then reacted with acetylating agents such as acetic anhydride or acetyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Cyclization: The intermediate product undergoes cyclization to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrrolo[3,2-d]pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-d]pyrimidine derivatives .
Scientific Research Applications
2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly as kinase inhibitors for cancer treatment.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Chemical Biology: It serves as a tool compound in chemical biology to study various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their kinase inhibitory activities and are used in similar research applications.
Uniqueness
2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group, which can influence its biological activity and selectivity compared to other similar compounds .
Biological Activity
2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, particularly focusing on its anti-cancer properties and interactions with various biological macromolecules.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-d]pyrimidine core with an acetamide functional group. The presence of a chlorine atom at the para position enhances its chemical reactivity, potentially influencing its biological activity. Its molecular formula is C10H10ClN3O with a molecular weight of approximately 239.66 g/mol.
Anti-Cancer Properties
Preliminary studies indicate that this compound may exhibit anti-cancer properties by inhibiting key kinases involved in cancer progression. The compound has been shown to interact with specific protein targets that regulate cell proliferation and survival pathways.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Anti-Cancer | Inhibition of key kinases involved in cancer cell proliferation |
Enzyme Interaction | Binding to proteins regulating survival pathways |
Cytotoxicity | Potential reduction in cell growth and metastasis |
The mechanism by which this compound exerts its anti-cancer effects involves the inhibition of kinase activity, leading to reduced cell growth and migration. Ongoing research aims to elucidate the detailed mechanisms and potential off-target effects associated with this compound.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly inhibit cancer cell lines. For instance, a study reported that treatment with this compound resulted in a marked decrease in the viability of various cancer cell lines, suggesting its potential as a therapeutic agent.
Comparative Analysis
Comparative studies with structurally similar compounds have highlighted the unique activity profile of this compound. While other compounds exhibit varying degrees of kinase inhibition, this compound's specific structural features contribute to its distinct biological activity.
Future Directions
Further research is necessary to optimize the synthesis of this compound for higher yields and purity. Additionally, detailed pharmacokinetic studies are required to assess its efficacy and safety in vivo.
Properties
CAS No. |
919278-53-8 |
---|---|
Molecular Formula |
C8H7ClN4O |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
2-(4-chloropyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C8H7ClN4O/c9-8-7-5(11-4-12-8)1-2-13(7)3-6(10)14/h1-2,4H,3H2,(H2,10,14) |
InChI Key |
GUZDXYWZPQOCGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=C1N=CN=C2Cl)CC(=O)N |
Origin of Product |
United States |
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